

# Danirixin in COPD: A Comparative Analysis Against Placebo

Author: BenchChem Technical Support Team. Date: December 2025



An objective review of the clinical efficacy and mechanistic pathways of the CXCR2 antagonist **danirixin** in the treatment of Chronic Obstructive Pulmonary Disease (COPD), supported by data from key clinical trials.

**Danirixin**, a selective CXC chemokine receptor 2 (CXCR2) antagonist, has been investigated as a potential anti-inflammatory therapy for Chronic Obstructive Pulmonary Disease (COPD).[1] The rationale behind its development lies in the crucial role of the CXCR2 receptor in mediating the migration of neutrophils, a key inflammatory cell type implicated in the pathogenesis of COPD.[2][3] By blocking this receptor, **danirixin** aims to reduce neutrophil recruitment to the lungs, thereby mitigating inflammation and improving clinical outcomes.[4] This guide provides a comprehensive comparison of the efficacy of **danirixin** versus placebo in COPD patients, based on published clinical trial data.

## Efficacy in Symptom and Health Status Improvement

Clinical studies have yielded mixed results regarding the efficacy of **danirixin** in improving respiratory symptoms and health status in COPD patients.

A 52-week, randomized, placebo-controlled study (NCT02130193) involving 93 participants demonstrated some positive trends with oral **danirixin** at a dose of 75 mg twice daily.[5] In this trial, patients receiving **danirixin** showed a decrease in the Evaluating Respiratory Symptoms in COPD (E-RS: COPD) total score, which was maintained throughout the study period. The



posterior mean total score over months 3–12 was 11.16 in the **danirixin** group compared to 12.67 in the placebo group. Furthermore, at week 52, COPD Assessment Test (CAT) scores improved by a mean of -2.1 points in the **danirixin** group, while the placebo group saw a deterioration of +0.7 points.

In contrast, a larger 26-week, randomized, double-blind, placebo-controlled phase IIb dose-ranging study (NCT03034967) involving 614 participants did not show a clear efficacy benefit. This study evaluated **danirixin** at doses of 5, 10, 25, 35, and 50 mg twice daily. The results showed no improvements in E-RS:COPD, CAT, or St. George's Respiratory Questionnaire-COPD (SGRQ-C) scores in participants treated with any dose of **danirixin** compared to placebo. A significant placebo effect was observed in this trial, which may have contributed to the lack of discernible drug efficacy.

## Impact on COPD Exacerbations

The effect of **danirixin** on the frequency and duration of COPD exacerbations has also been a key area of investigation.

In the NCT02130193 study, there was no significant difference in the number of moderate or severe COPD exacerbations between the **danirixin** and placebo groups (21 participants in the **danirixin** group versus 23 in the placebo group experienced at least one). However, a notable difference was observed in the duration of exacerbations, with a median of 9 days in the **danirixin** group compared to 17 days in the placebo group.

Conversely, the larger dose-ranging study (NCT03034967) reported an increased incidence of exacerbations in the groups treated with **danirixin**. This finding, coupled with the lack of symptomatic improvement, suggests an unfavorable benefit-risk profile in the patient population studied.

## **Quantitative Data Summary**

Table 1: Efficacy Outcomes from Clinical Trial NCT02130193



| Outcome Measure                                            | Danirixin (75 mg<br>twice daily) | Placebo                       | Treatment<br>Difference/Observa<br>tion                   |
|------------------------------------------------------------|----------------------------------|-------------------------------|-----------------------------------------------------------|
| E-RS: COPD Total<br>Score (Posterior<br>Mean, Months 3-12) | 11.16                            | 12.67                         | -1.52 (95% CrI -4.26<br>to +1.33)                         |
| Change in CAT Score<br>at Week 52 (Mean)                   | -2.1 (95% CI -5.1 to<br>+1.0)    | +0.7 (95% CI -1.2 to<br>+2.6) | Improvement with danirixin vs. deterioration with placebo |
| Participants with ≥1 Moderate/Severe Exacerbation          | 21 (47%)                         | 23 (48%)                      | No significant difference                                 |
| Median Exacerbation Duration (Days)                        | 9 (range 4–50)                   | 17 (range 4–65)               | Shorter duration with danirixin                           |

Table 2: Key Findings from Dose-Ranging Clinical Trial NCT03034967

| Outcome Measure                  | Danirixin (5, 10, 25,<br>35, 50 mg twice<br>daily) | Placebo        | Observation                                   |
|----------------------------------|----------------------------------------------------|----------------|-----------------------------------------------|
| E-RS:COPD, CAT,<br>SGRQ-C Scores | No improvement                                     | No improvement | No significant difference compared to placebo |
| Incidence of Exacerbations       | Increased                                          | -              | Unfavorable risk<br>profile                   |
| Incidence of<br>Pneumonia        | Increased (at 50 mg<br>dose)                       | -              | Safety concern at higher dosage               |

## **Experimental Protocols**

• Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.



- Participant Population: 93 participants with COPD and chronic mucus hypersecretion who were symptomatic with a history of exacerbations.
- Intervention: Oral danirixin 75 mg twice daily or placebo for 52 weeks, in addition to standard-of-care COPD medications.
- Primary Endpoints: Safety and efficacy of danirixin.
- Key Efficacy Measures: E-RS: COPD total score, CAT score, and frequency and duration of COPD exacerbations.
- Study Design: A 26-week, randomized, double-blind, placebo-controlled, phase IIb doseranging study.
- Participant Population: 614 symptomatic patients with mild-to-moderate COPD at risk for exacerbations. Participants were aged 40 to 80 years with a post-bronchodilator FEV1/FVC ratio <0.7 and FEV1% predicted >=40%.
- Intervention: **Danirixin** at doses of 5, 10, 25, 35, or 50 mg administered orally twice daily, or placebo, in addition to standard of care.
- Primary Endpoints: Dose response of danirixin on respiratory symptoms (E-RS:COPD scores) and safety.
- Secondary Endpoints: Incidence of moderate-severe exacerbations, health status (CAT), and health-related quality of life (SGRQ-C).

### **Mechanism of Action and Mechanistic Studies**

**Danirixin** functions by blocking the CXCR2 receptor, which is activated by chemokines like CXCL8 (IL-8). This interaction is pivotal in the recruitment of neutrophils to sites of inflammation in the airways of COPD patients.

A mechanistic study (NCT03250689) was conducted to evaluate the effect of **danirixin** on the formation of Neutrophil Extracellular Traps (NETs), which are web-like structures of DNA and proteins released by neutrophils that can contribute to tissue damage. In this 14-day study, participants received either **danirixin** 35 mg twice daily or a placebo. The results showed no



significant difference in the change from baseline in sputum NETs or sputum neutrophil count between the **danirixin** and placebo groups. This suggests that at the dose studied, **danirixin** did not significantly impact this particular downstream inflammatory process in the airways.



Click to download full resolution via product page

Caption: **Danirixin**'s antagonistic effect on the CXCR2 receptor.





Click to download full resolution via product page

Caption: Workflow of the Phase IIb dose-ranging study.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. Danirixin Dose Ranging Study in Participants With Chronic Obstructive Pulmonary Disease (COPD) | Clinical Research Trial Listing [centerwatch.com]







- 2. CXCR2 antagonist for patients with chronic obstructive pulmonary disease with chronic mucus hypersecretion: a phase 2b trial PMC [pmc.ncbi.nlm.nih.gov]
- 3. CXCR2 antagonist for patients with chronic obstructive pulmonary disease with chronic mucus hypersecretion: a phase 2b trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. publications.ersnet.org [publications.ersnet.org]
- To cite this document: BenchChem. [Danirixin in COPD: A Comparative Analysis Against Placebo]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669794#efficacy-of-danirixin-compared-to-placebo-in-copd-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com